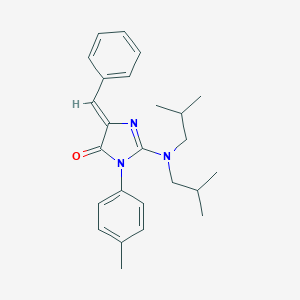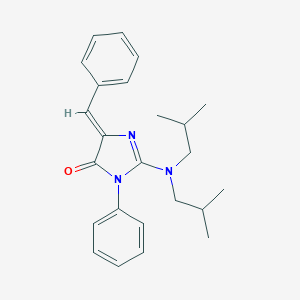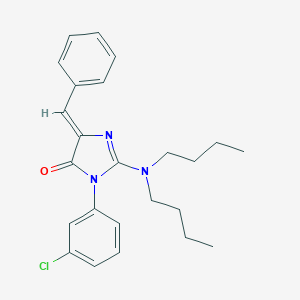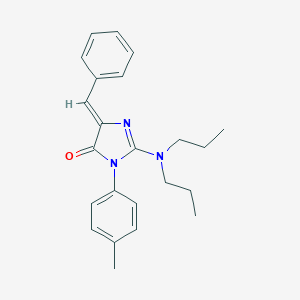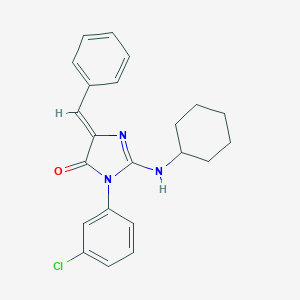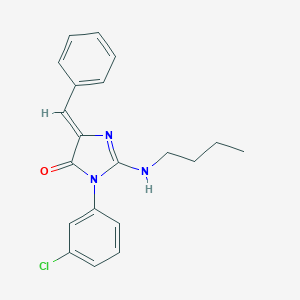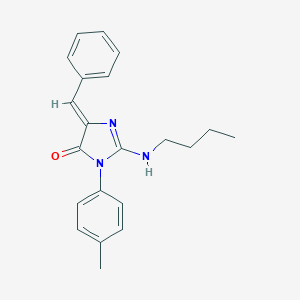![molecular formula C21H24O2 B295996 4-{2-[4-(Hexyloxy)phenyl]vinyl}benzaldehyde](/img/structure/B295996.png)
4-{2-[4-(Hexyloxy)phenyl]vinyl}benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{2-[4-(Hexyloxy)phenyl]vinyl}benzaldehyde, commonly known as HPPVB, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. HPPVB belongs to the family of benzaldehyde derivatives and is synthesized through a series of chemical reactions.
作用機序
The mechanism of action of HPPVB is not fully understood. However, it is believed that HPPVB acts as a photosensitizer by generating reactive oxygen species (ROS) upon exposure to light. These ROS can cause damage to cancer cells, leading to their death.
Biochemical and Physiological Effects:
HPPVB has been shown to have low toxicity and minimal side effects in animal studies. It has been found to be rapidly metabolized and eliminated from the body. Additionally, HPPVB has been shown to have antioxidant properties, which may have potential therapeutic applications.
実験室実験の利点と制限
One of the main advantages of using HPPVB in lab experiments is its fluorescent properties, which make it a useful tool for detecting metal ions and other compounds. Additionally, HPPVB has low toxicity and minimal side effects, making it a safe option for use in animal studies. However, one limitation of using HPPVB is its high cost, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the use of HPPVB in scientific research. One potential application is in the development of new cancer treatments, particularly in photodynamic therapy. Additionally, HPPVB may have potential applications in the development of new fluorescent probes for detecting other compounds. Further research is needed to fully understand the mechanism of action of HPPVB and its potential applications in various scientific fields.
合成法
The synthesis of HPPVB involves a series of chemical reactions. The first step involves the reaction of 4-hydroxybenzaldehyde with hexyl bromide in the presence of potassium carbonate to form 4-(hexyloxy)benzaldehyde. This intermediate is then reacted with 4-bromoacetophenone in the presence of sodium hydride to form 4-{2-[4-(hexyloxy)phenyl]vinyl}benzaldehyde. The final product is obtained through purification and isolation processes.
科学的研究の応用
HPPVB has potential applications in various scientific research fields. It has been used as a fluorescent probe for detecting metal ions such as copper and zinc. HPPVB has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, HPPVB has been utilized as a building block for the synthesis of other organic compounds.
特性
分子式 |
C21H24O2 |
|---|---|
分子量 |
308.4 g/mol |
IUPAC名 |
4-[(E)-2-(4-hexoxyphenyl)ethenyl]benzaldehyde |
InChI |
InChI=1S/C21H24O2/c1-2-3-4-5-16-23-21-14-12-19(13-15-21)7-6-18-8-10-20(17-22)11-9-18/h6-15,17H,2-5,16H2,1H3/b7-6+ |
InChIキー |
WOTNDWGZTNOHMR-VOTSOKGWSA-N |
異性体SMILES |
CCCCCCOC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C=O |
SMILES |
CCCCCCOC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=O |
正規SMILES |
CCCCCCOC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



